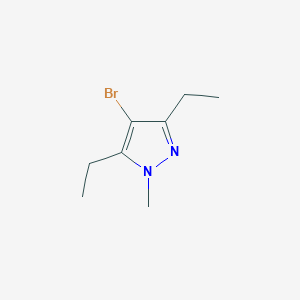

4-bromo-3,5-diethyl-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

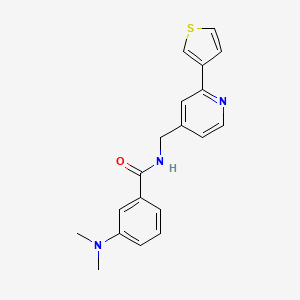

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides can produce multi-substituted Pyrazoles .Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . For example, 4-Bromo-1-methyl-1H-pyrazole has a molecular weight of 161.00 .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, 4-Bromopyrazole can react with titanium tetrachloride to afford binary adducts . It can also undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole can vary depending on its structure. For example, 4-Bromo-1-methyl-1H-pyrazole is a liquid with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .Scientific Research Applications

Synthetic Methodologies for Arylated Pyrazoles

Pyrazoles, including derivatives like 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, are crucial heteroarenes in pharmaceuticals and protein ligands. Research by Goikhman, Jacques, and Sames (2009) introduced a catalytic intermolecular C-H arylation of pyrazoles, providing a novel approach for the synthesis of complex arylated pyrazoles. This method allows for new arene rings to be directly attached to predetermined positions on the heteroarene nucleus, facilitating the synthesis from either the parent pyrazole or any intermediate pyrazole compound (Goikhman, Jacques, & Sames, 2009).

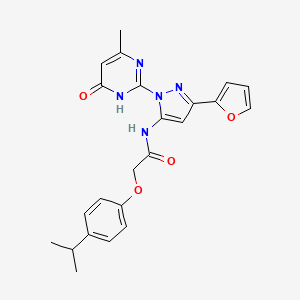

Antimicrobial Activity of Pyrazole Derivatives

Farag, Mayhoub, Barakat, and Bayomi (2008) explored the antimicrobial properties of phenylpyrazole derivatives, showcasing the significant potential of these compounds in combating pathogenic yeast and moulds. This study indicates the bromoacetyl moiety attached to the pyrazole ring as a key factor in developing new therapeutic agents with antifungal properties (Farag et al., 2008).

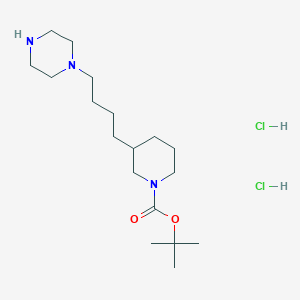

Catalytic Applications in Cross-Coupling Reactions

Ocansey, Darkwa, and Makhubela (2018) reported on the synthesis of bulky pyrazole-based ligands and their use in bis(pyrazolyl)palladium(II) complexes for Suzuki–Miyaura cross-coupling reactions. These findings demonstrate the versatility of pyrazole derivatives in catalyzing cross-coupling reactions, with the potential for efficient synthesis of biaryl compounds (Ocansey, Darkwa, & Makhubela, 2018).

Mechanism of Action

Target of Action

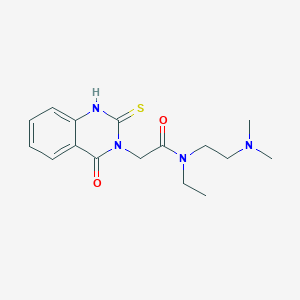

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Mode of Action

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole with its targets and any resulting changes.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may affect pathways related to energy production and cellular metabolism.

Result of Action

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may have an impact on cellular energy production and regulation of cellular functions.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-bromo-3,5-diethyl-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQKPOHBAILOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)